2-Amino-5-bromobenzothiazole
Overview
Description
2-Amino-5-bromobenzothiazole is a chemical compound involved in various synthetic organic chemistry applications and shows potential in biological fields. Its structure and properties allow it to participate in a range of chemical reactions and syntheses.
Synthesis Analysis
Several methods have been developed for synthesizing 2-aminobenzothiazoles, a category that includes 2-Amino-5-bromobenzothiazole. These methods typically involve intramolecular cyclization of o-bromoaryl derivatives. Notable techniques include:
- A ligand-free copper-catalyzed synthesis using copper(II) oxide nanoparticles in DMSO under air (Saha et al., 2009).
- Synthesis from substituted aryl thioureas using benzyltrimethylammonium tribromide as an electrophilic bromine source (Jordan et al., 2003).
- A metal-free synthesis method using iodine as a catalyst and oxygen as an oxidant (Xu et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromobenzothiazole is characterized by its benzothiazole backbone, which is crucial for its diverse applications. X-ray crystallography studies provide insights into its molecular structure, as seen in the work of Lynch et al. (1998), who analyzed similar molecular structures (Lynch et al., 1998).
Chemical Reactions and Properties
2-Amino-5-bromobenzothiazole undergoes various chemical reactions, including:
- The formation of 2-aminobenzothiazoles via intramolecular C-S bond formation and C-H functionalization, utilizing a cocatalytic system under an oxygen atmosphere (Joyce & Batey, 2009).
- Reaction with electrogenerated thiocyanogen to form 2-aminobenzothiazoles (Kitahara et al., 1987).
Scientific Research Applications
2-Amino-5-bromobenzothiazole is a chemical compound that has been the subject of various scientific research studies . It’s used as a pharmaceutical intermediate and in the synthesis of biologically active compounds .
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Pharmaceuticals and Medicinal Chemistry
- 2-Amino-5-bromobenzothiazole is used in the design of biologically active compounds .
- Compounds with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, anti-depressant, anticonvulsant, antianginal, anti-tumor, and immunomodulatory effects .
- The compound also has anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .
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Organic Synthesis
- The compound is used in the synthesis of biologically active derivatives of 2-aminobenzothiazole .
- The synthesis of 2,5,6-trisubstituted 2-aminobenzothiazoles was carried out by many researchers .
- The synthesis of BTA derivatives was carried out in the context of the concept of green synthesis .
- One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
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Proteomics Research
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Green Synthesis
- The compound is used in green synthesis, which is a method of synthesis that aims to reduce the environmental impact of chemical processes .
- One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .
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Pharmacology
- Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses (Zika, Lassa, SARS-Cov, etc.), modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant .
- Recently, the number of publications devoted to the synthesis and study of the pharmacological properties of 2-aminobenzothiazole derivatives has increased significantly .
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Pesticides
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Anti-bacterial and Anti-fungal Applications
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Anti-oxidant Applications
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Anti-proliferative Applications
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Anti-convulsant Applications
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Anti-viral Applications
- Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses (Zika, Lassa, SARS-Cov, etc.), modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant . 2-Amino-5-bromobenzothiazole could potentially be used in the development of new anti-viral drugs .
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Anti-diabetic Applications
Safety And Hazards
properties
IUPAC Name |
5-bromo-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUJTWBWSOOMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549078 | |
Record name | 5-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromobenzothiazole | |
CAS RN |
20358-03-6 | |
Record name | 5-Bromo-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20358-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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